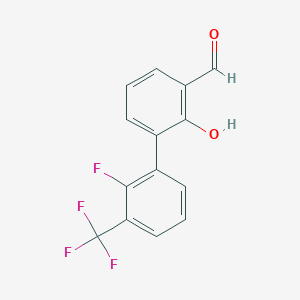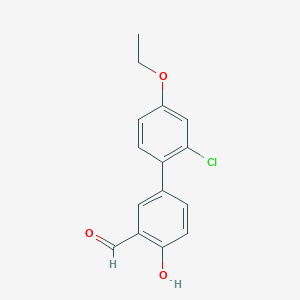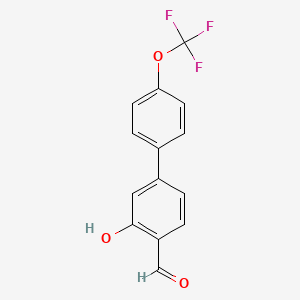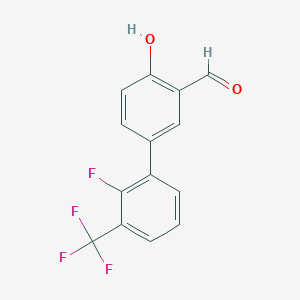
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%
説明
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% (6F2FPF) is a fluorinated phenol derivative that has recently been investigated for its potential applications in various scientific and medical fields. It is an organic compound with a molecular formula of C9H5F5O2, and a molecular weight of 238.11 g/mol. 6F2FPF has been studied for its ability to act as a catalyst in various chemical reactions and is also known for its antimicrobial and antifungal properties. Additionally, 6F2FPF has been studied for its potential use in the treatment of various diseases, including cancer and diabetes.
科学的研究の応用
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been studied for its potential use in various scientific and medical fields. In particular, it has been investigated for its ability to act as a catalyst in various chemical reactions. For example, it has been used as a catalyst in the synthesis of various organic compounds, including imidazolium salts, 2-amino-4-aryl-1H-imidazoles, and 1,3-diaryl-2-propanols. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been studied for its antimicrobial and antifungal properties. It has been found to be effective against a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been studied for its potential use in the treatment of various diseases, including cancer and diabetes.
作用機序
The exact mechanism of action of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is not completely understood. However, it is believed to act as an inhibitor of protein kinases, which are enzymes involved in the regulation of various cellular processes. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to interact with certain proteins, such as c-Myc and p53, which are involved in the regulation of apoptosis and cell cycle progression. Furthermore, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in the regulation of inflammation. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to interact with certain proteins, such as c-Myc and p53, which are involved in the regulation of apoptosis and cell cycle progression. Furthermore, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to have a variety of anti-cancer effects, including the induction of apoptosis in cancer cells and the inhibition of tumor growth.
実験室実験の利点と制限
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has a number of advantages and limitations for laboratory experiments. One of the main advantages of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is its ability to act as a catalyst in various chemical reactions. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is relatively expensive, making it difficult to use in large-scale experiments. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is not soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions for 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%. For example, further research could be conducted to investigate the potential use of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% in the treatment of various diseases, including cancer and diabetes. Additionally, further research could be conducted to investigate the potential use of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% as a catalyst in various chemical reactions. Furthermore, further research could be conducted to investigate the potential use of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% in the development of new drugs and drug delivery systems. Finally, further research could be conducted to investigate the potential use of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% in the development of new materials, such as polymers and nanomaterials.
合成法
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% can be synthesized from a variety of starting materials, including 2-fluoro-3-trifluoromethylbenzaldehyde and 2-formylphenol. The reaction between these two compounds is catalyzed by a base, such as sodium hydroxide, and proceeds in two steps. In the first step, the aldehyde and phenol react to form a β-hydroxyketone. In the second step, the β-hydroxyketone is then reacted with a base to form 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%. The overall reaction is shown in Figure 1.
特性
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-9(4-2-6-11(12)14(16,17)18)10-5-1-3-8(7-19)13(10)20/h1-7,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQKPTOLCXLVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C(=CC=C2)C(F)(F)F)F)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685341 | |
| Record name | 2'-Fluoro-2-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol | |
CAS RN |
1261995-73-6 | |
| Record name | 2'-Fluoro-2-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)




![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378881.png)

